- Microwave-assisted organic acid-base-co-catalyzed tandem Meinwald rearrangement and annulation of styrylepoxides, Chemical Communications (Cambridge, 2020, 56(14), 2131-2134

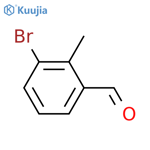

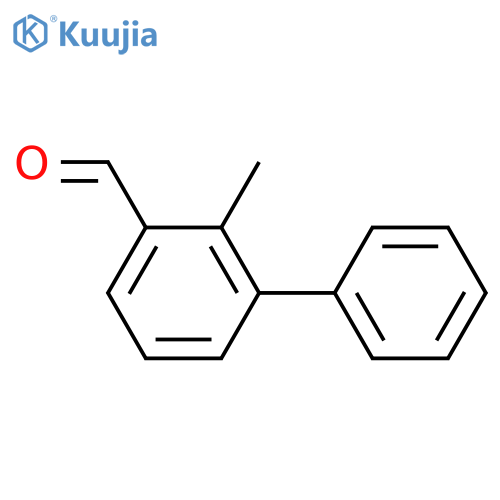

Cas no 89951-60-0 (2-Methyl-1,1'-biphenyl-3-carbaldehyde)

89951-60-0 structure

商品名:2-Methyl-1,1'-biphenyl-3-carbaldehyde

2-Methyl-1,1'-biphenyl-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- [1,1'-Biphenyl]-3-carboxaldehyde, 2-methyl-

- 2-METHYL-[1,1'-BIPHENYL]-3-CARBALDEHYDE

- 2-methyl-3-phenylbenzaldehyde

- 2-Methyl[1,1′-biphenyl]-3-carboxaldehyde (ACI)

- 2-Methyl-[1,1′-biphenyl]-3-carbaldehyde

- 2-Methylbiphenyl-3-carboxaldehyde

- 89951-60-0

- AKOS006324777

- NS00067154

- IFMFMTSKMLYKOB-UHFFFAOYSA-N

- AS-50081

- SY117427

- CS-0141919

- EN300-1457897

- BP Aldehyde

- 2-METHYLBIPHENYL-3-CARBALDEHYDE

- 2-Methyl[1,1'-biphenyl]-3-carbaldehyde

- C14H12O

- SCHEMBL4698367

- DTXSID50626875

- O10827

- MFCD11553605

- 2-Methyl-1,1'-biphenyl-3-carbaldehyde

-

- MDL: MFCD11553605

- インチ: 1S/C14H12O/c1-11-13(10-15)8-5-9-14(11)12-6-3-2-4-7-12/h2-10H,1H3

- InChIKey: IFMFMTSKMLYKOB-UHFFFAOYSA-N

- ほほえんだ: O=CC1C(C)=C(C2C=CC=CC=2)C=CC=1

計算された属性

- せいみつぶんしりょう: 196.088815002g/mol

- どういたいしつりょう: 196.088815002g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 205

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

2-Methyl-1,1'-biphenyl-3-carbaldehyde セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Inert atmosphere,2-8°C

2-Methyl-1,1'-biphenyl-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB484936-1 g |

2-Methyl-[1,1'-biphenyl]-3-carbaldehyde, 95%; . |

89951-60-0 | 95% | 1g |

€157.90 | 2023-04-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45470-250mg |

2-Methyl-[1,1'-biphenyl]-3-carbaldehyde |

89951-60-0 | 250mg |

¥156.0 | 2021-09-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1212559-1g |

2-Methyl-[1,1'-biphenyl]-3-carbaldehyde |

89951-60-0 | 97% | 1g |

¥292.00 | 2024-04-26 | |

| eNovation Chemicals LLC | K74978-1g |

2-METHYLBIPHENYL-3-CARBALDEHYDE |

89951-60-0 | 95% | 1g |

$345 | 2024-06-09 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45470-5g |

2-Methyl-[1,1'-biphenyl]-3-carbaldehyde |

89951-60-0 | 5g |

¥1806.0 | 2021-09-08 | ||

| TRC | M335305-50mg |

2-Methyl-[1,1'-biphenyl]-3-carbaldehyde |

89951-60-0 | 50mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M335305-500mg |

2-Methyl-[1,1'-biphenyl]-3-carbaldehyde |

89951-60-0 | 500mg |

$ 210.00 | 2022-06-03 | ||

| abcr | AB484936-250 mg |

2-Methyl-[1,1'-biphenyl]-3-carbaldehyde, 95%; . |

89951-60-0 | 95% | 250MG |

€101.30 | 2023-04-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EM514-50mg |

2-Methyl-1,1'-biphenyl-3-carbaldehyde |

89951-60-0 | 95+% | 50mg |

58.0CNY | 2021-07-15 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M45470-1g |

2-Methyl-[1,1'-biphenyl]-3-carbaldehyde |

89951-60-0 | 1g |

¥456.0 | 2021-09-08 |

2-Methyl-1,1'-biphenyl-3-carbaldehyde 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 6 h, 110 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Solvents: Acetone , Water ; < 10 °C; 4 h, < 10 °C

リファレンス

- Synthesis method research of 2-methyl-3-phenylbenzoic acid, Huaxue Shiji, 2019, 41(11), 1210-1213

2-Methyl-1,1'-biphenyl-3-carbaldehyde Raw materials

2-Methyl-1,1'-biphenyl-3-carbaldehyde Preparation Products

2-Methyl-1,1'-biphenyl-3-carbaldehyde 関連文献

-

Yi Shi,Siqi Li,Yang Lu,Zizhen Zhao,Pingfan Li,Jiaxi Xu Chem. Commun. 2020 56 2131

-

Srinivas Keesara,Saiprathima Parvathaneni New J. Chem. 2016 40 7596

89951-60-0 (2-Methyl-1,1'-biphenyl-3-carbaldehyde) 関連製品

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1214349-99-1(2-Chloro-5-fluoro-3-(3-fluorophenyl)pyridine)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:89951-60-0)2-Methyl-1,1'-biphenyl-3-carbaldehyde

清らかである:99%/99%

はかる:10g/25g

価格 ($):220.0/550.0